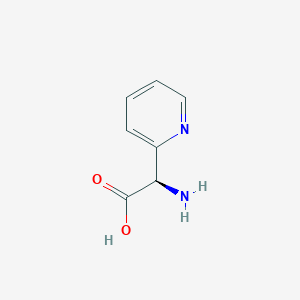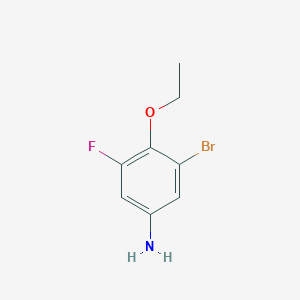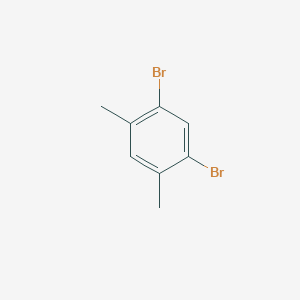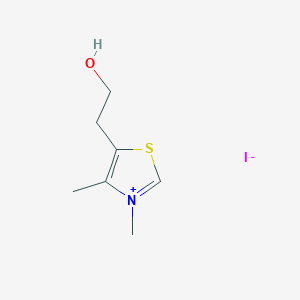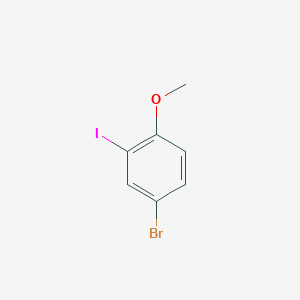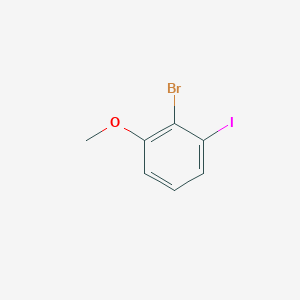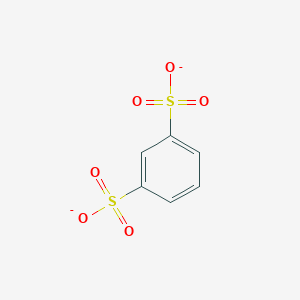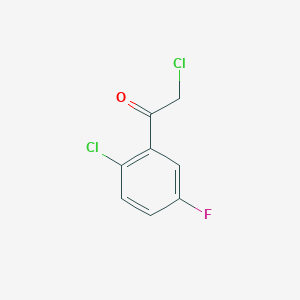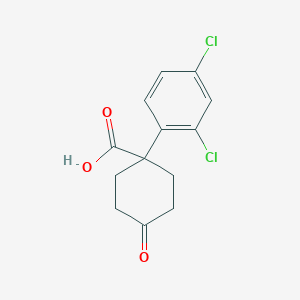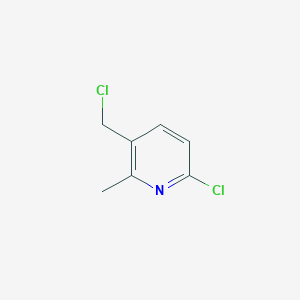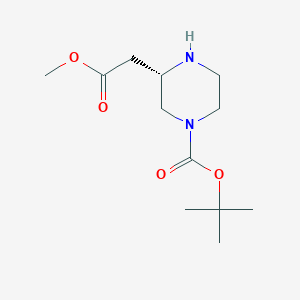
(S)-4-N-Boc-piperazine-2-acetic acid methyl ester
概要
説明
Synthesis Analysis
The synthesis of enantiomerically pure piperazine-2-acetic acid esters, including structures similar to (S)-4-N-Boc-piperazine-2-acetic acid methyl ester, can be accomplished through a multistep process starting from chiral amino acids. These processes involve efficient transformations that yield piperazine derivatives as intermediates for the production of novel compounds. For example, Chamakuri et al. (2018) demonstrated a four-step synthesis from chiral amino acids to 6-substituted piperazine-2-acetic acid esters, which can be applied to synthesize diverse piperazine-based scaffolds (Chamakuri et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds related to (S)-4-N-Boc-piperazine-2-acetic acid methyl ester, particularly those involving piperazine rings, can be elucidated using various spectroscopic techniques. Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine and characterized them using FT-IR, NMR, and LCMS, alongside X-ray diffraction analysis to confirm the structure (Kulkarni et al., 2016).
Chemical Reactions and Properties
The reactivity of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester derivatives allows for a variety of chemical transformations. For instance, the introduction of substituents on the piperazine nitrogen atoms or the carbon atoms adjacent to the nitrogen can lead to compounds with significant biological activity. The ability to undergo reactions such as N-acylation, Dieckmann cyclization, and reactions with aldehydes and thioglycolic acid highlights the compound's versatility in synthesizing targeted molecular architectures (Dutta & Foye, 1990); (Aboussafy & Clive, 2012).
科学的研究の応用
Synthesis of Quinazolin-4(3H)-one Derivatives : A study by Acharyulu et al. (2009) presented the synthesis of novel 2-(2-(4-((3,4-dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid esters. The process involved the synthesis of (S)-2-hydroxy-2-phenyl acetic acid esters, which underwent further reactions including treatment with chloroacetyl chloride and N-Boc piperazine, leading to the title compounds. These compounds were structurally supported by spectral and analytical data, marking their significance in synthetic organic chemistry (Acharyulu, Dubey, Reddy, & Suresh, 2009).
Development of Heterocyclic Amino Acids : Matulevičiūtė et al. (2021) synthesized a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. These novel heterocyclic amino acids were synthesized regioselectively and were characterized by NMR spectroscopy and HRMS, providing valuable chiral and achiral building blocks for further chemical synthesis (Matulevičiūtė, Arbačiauskienė, Kleizienė, Kederienė, Ragaitė, Dagilienė, Bieliauskas, Milišiūnaitė, Sløk, & Šačkus, 2021).
Synthesis of Piperazinyl Amides of Glycyrrhetinic Acid : A practical method to prepare piperazinyl amides of 18β-glycyrrhetinic acid was developed. The process involved the amidation of 1-Boc-piperazine and further reactions to prepare selected piperazinyl amides. This study provided insights into the preparation of these compounds and elucidated the reasons for the appearance of byproducts (Cai, Zhang, Meng, Zhu, Chen, Yu, Fu, Yang, & Gong, 2020).
Preparation of Enantiomerically Pure Piperazine-2-Acetic Acid Esters : The chemical diversity of piperazine heterocycles was explored by Chamakuri et al. (2018) through an efficient synthesis of 6-substituted piperazine-2-acetic acid esters. These esters were obtained as diastereomeric mixtures and were separated chromatographically, providing a range of monoprotected chiral 2,6-disubstituted piperazines. This study contributed to the diversity and versatility of piperazine compounds in drug development and library production (Chamakuri, Jain, Guduru, Arney, MacKenzie, Santini, & Young, 2018).
将来の方向性
There is ongoing research into the sustainable production of various chemicals from fatty acid methyl esters, including oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation reactions . This research is driven by the need for green and sustainable alternatives to petrochemicals .
特性
IUPAC Name |
tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-9(8-14)7-10(15)17-4/h9,13H,5-8H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMVFRLASKOYKX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424917 | |
| Record name | (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-N-Boc-piperazine-2-acetic acid methyl ester | |
CAS RN |
1217810-25-7 | |
| Record name | (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

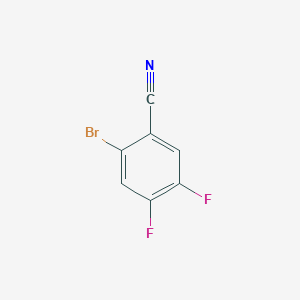
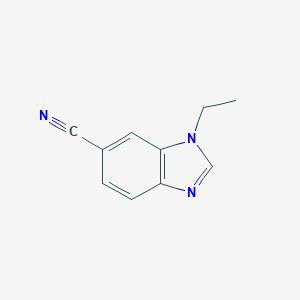

![4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B59712.png)
